molecular formula C8H10N2O2 B113690 Ethyl 2-(pyrimidin-4-yl)acetate CAS No. 1240606-58-9

Ethyl 2-(pyrimidin-4-yl)acetate

Cat. No. B113690
M. Wt: 166.18 g/mol
InChI Key: MYZVJNQHRQQRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as Ethyl 2-(pyrimidin-4-yl)acetate, often involves various methods. One approach is based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . Another method involves the reaction of ethyl 2-bromoacetate with 4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine and potassium carbonate in the presence of potassium chloride and tetra-n-butylammonium bromide as catalysts .

Scientific Research Applications

  • Chemical Synthesis and Structural Modification : Ethyl 2-(pyrimidin-4-yl)acetate is used in the synthesis of various heterocyclic compounds. For example, Erkin and Krutikov (2007) described the structural modification of (pyrimidin-2-yl)hydrazones derived from ethyl acetoacetate to produce [1,2,4]triazolo[1,5-a]pyrimidine derivatives, highlighting its role in facilitating unique chemical transformations (Erkin & Krutikov, 2007). Similarly, Brown and Waring (1977) developed a synthetic route to various 2-(Pyrimidin-2'-yl)acetic acids and esters, demonstrating its utility in creating novel chemical entities (Brown & Waring, 1977).

  • Biological Relevance and Potential Applications : The compound is also involved in the synthesis of biologically relevant compounds. Kókai et al. (2016) described a synthetic route for 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones, compounds of biological relevance, using ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives, which is closely related to Ethyl 2-(pyrimidin-4-yl)acetate (Kókai et al., 2016).

  • Diverse Range of Derivatives : There is a wide range of derivatives and reactions involving Ethyl 2-(pyrimidin-4-yl)acetate. For instance, Elnagdi et al. (1988) reported the synthesis of Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate by reacting cyanoacetohydrazide with diethyl monoimidic malonate, illustrating the compound's versatility in creating diverse chemical structures (Elnagdi et al., 1988).

  • Novel Compound Formation : Farghaly and Gomha (2011) synthesized a novel compound, ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate, demonstrating the potential for creating unique molecular structures for further exploration in various scientific fields (Farghaly & Gomha, 2011).

  • Advanced Synthesis Techniques : Memarian and Farhadi (2008) utilized ultrasound and heat for the oxidation of ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates, which shows the advancement in synthesis techniques involving compounds like Ethyl 2-(pyrimidin-4-yl)acetate (Memarian & Farhadi, 2008).

properties

IUPAC Name

ethyl 2-pyrimidin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)5-7-3-4-9-6-10-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZVJNQHRQQRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604762
Record name Ethyl (pyrimidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(pyrimidin-4-yl)acetate

CAS RN

1240606-58-9
Record name Ethyl 4-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240606-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (pyrimidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask containing LiHMDS (32 mL, 31.89 mmol, 1.0 M in THF) at −70° C., was slowly added 4-methylpyrimidine (1.0 g, 10.63 mmol). After 5 min of stirring at −70° C., diethylcarbonate (1.93 mL, 15.95 mmol) was added, the reaction was slowly warmed to room temperature and stirred for 4 days. The reaction mixture was quenched by addition of 1 N HCl, neutralized with saturated aqueous NaHCO3 and extracted with EtOAc (3×). The combined organics were dried over Na2SO4, filtered, concentrated under reduced pressure and purified by flash chromatography on silica gel (0-100% EtOAc in hexanes) to give the title compound as a yellow oil (1.38 g, 78%). MS 167 (MH+).
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.93 mL
Type
reactant
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(pyrimidin-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(pyrimidin-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(pyrimidin-4-yl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(pyrimidin-4-yl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(pyrimidin-4-yl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(pyrimidin-4-yl)acetate

Citations

For This Compound
1
Citations
OM Shavrina, PP Onysko, YV Rassukana - Journal of Fluorine Chemistry, 2022 - Elsevier
An effective procedure for mono- and difluorination of a methylene group in azinylacetates RCH 2 COOEt (R = 2- or 4-pyrimidinyl, 2- or 4-pyridinyl) or corresponding nitriles based on Li …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.